

Physicochemical properties of 2,2',5,5'-Tetrachlorobenzidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2',5,5'-Tetrachlorobenzidine**

Cat. No.: **B1205553**

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of 2,2',5,5'-Tetrachlorobenzidine

This technical guide provides a comprehensive overview of the core physicochemical properties of **2,2',5,5'-Tetrachlorobenzidine**, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and replication of key experimental findings.

Introduction

2,2',5,5'-Tetrachlorobenzidine (TCB) is an organic compound belonging to the class of chlorinated benzidines.^[1] Its structure consists of a biphenyl backbone with two amine groups and four chlorine atoms substituted at the 2,2',5,5' positions.^[1] This specific arrangement of functional groups and halogens imparts unique chemical and physical properties that are of interest in various fields, including dye manufacturing and chemical synthesis.^[2] Understanding its physicochemical properties is crucial for its application and for assessing its environmental and biological interactions.

Physicochemical Data

The quantitative physicochemical properties of **2,2',5,5'-Tetrachlorobenzidine** are summarized in the table below for straightforward reference and comparison.

Property	Value	References
IUPAC Name	4-(4-amino-2,5-dichlorophenyl)-2,5-dichloroaniline	[1] [3]
CAS Number	15721-02-5	[1] [4] [5] [6]
Molecular Formula	C ₁₂ H ₈ Cl ₄ N ₂	[1] [4] [5] [6]
Molecular Weight	322.02 g/mol	[1] [3] [4] [5] [6]
Appearance	Light yellow to yellow to orange powder/crystal	[7] [8]
Melting Point	135-140 °C	[7] [9]
Boiling Point	408.2 - 477.7 °C (estimated)	[4] [7] [9]
Density	1.53 - 1.56 g/cm ³ (estimated)	[4] [7] [9]
Water Solubility	Soluble	[7]
Solubility in other solvents	Soluble in Methanol	[7] [9]
pKa	1.58 ± 0.13 (Predicted)	[7] [9]
Log P (XLogP3)	6.294	[4]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **2,2',5,5'-Tetrachlorobenzidine** are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination (Capillary Method)

The melting point is determined by observing the temperature range over which the solid compound transitions to a liquid state.

- Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[\[4\]](#)[\[9\]](#)

- Procedure:
 - A small sample of **2,2',5,5'-Tetrachlorobenzidine** is finely powdered using a mortar and pestle.[3]
 - The powdered sample is packed into a capillary tube to a height of 1-2 mm.[3][5]
 - The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[4]
 - The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.[4]
 - The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[9]

Boiling Point Determination (Siwoloboff Method)

This method is suitable for determining the boiling point of a small quantity of liquid. Since **2,2',5,5'-Tetrachlorobenzidine** is a solid at room temperature, this protocol would apply to its molten state or a solution.

- Apparatus: Thiele tube or other heating bath, small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating source.[1][8]
- Procedure:
 - A small amount of the sample is placed in the fusion tube.
 - A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[1]
 - The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[10]
 - The temperature is raised until a steady stream of bubbles emerges from the capillary tube.[1]

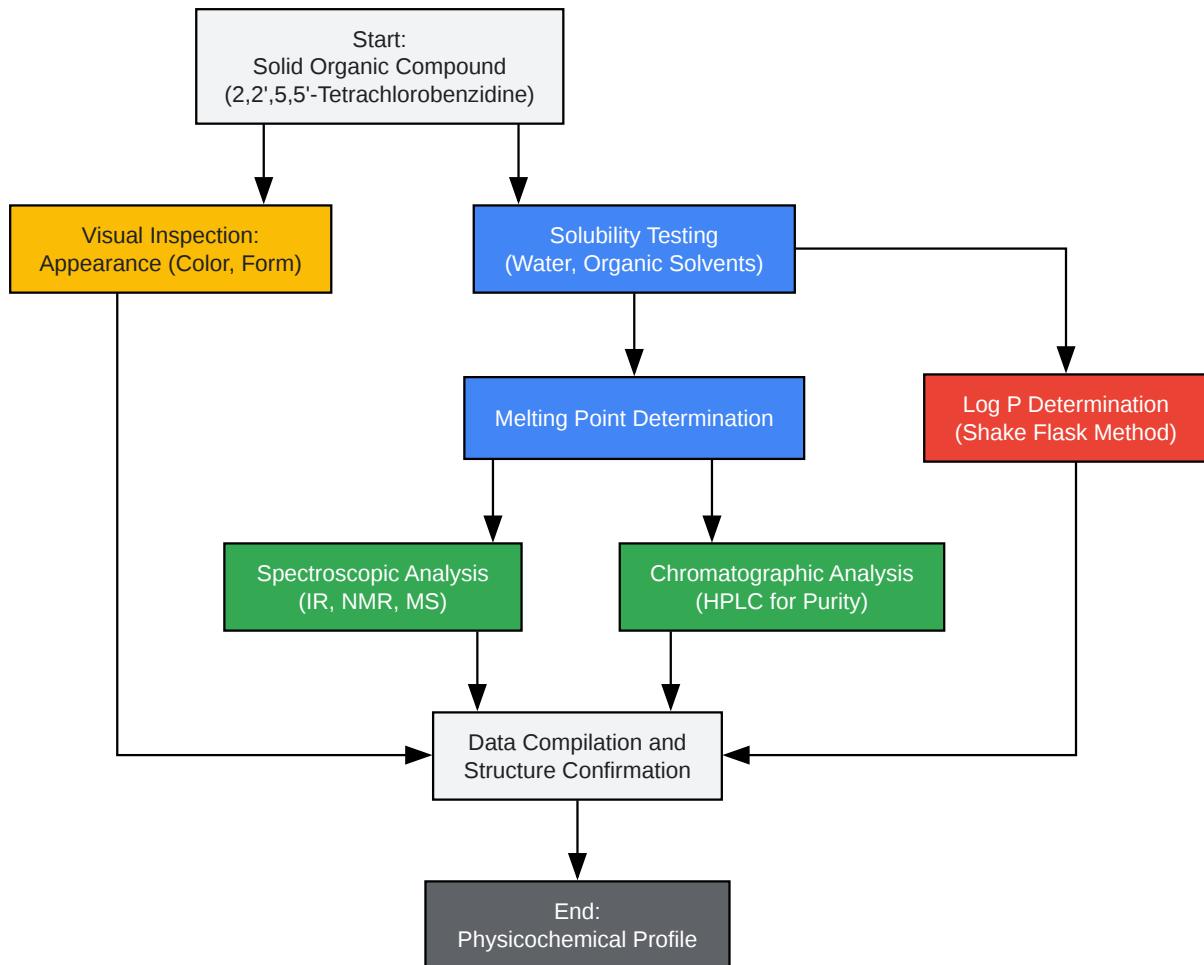
- The heating is discontinued, and the apparatus is allowed to cool.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10]

Solubility Determination

This protocol determines the solubility of **2,2',5,5'-Tetrachlorobenzidine** in various solvents.

- Apparatus: Test tubes, vortex mixer, analytical balance, graduated cylinders.
- Procedure:
 - A known mass (e.g., 25 mg) of **2,2',5,5'-Tetrachlorobenzidine** is placed into a test tube. [11]
 - A small, measured volume (e.g., 0.75 mL) of the solvent (e.g., water, methanol) is added in portions.[11]
 - After each addition, the mixture is vigorously agitated using a vortex mixer for a set period (e.g., 60 seconds).[12]
 - The mixture is visually inspected to determine if the solid has completely dissolved.
 - The solubility is expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL) based on the amount of solute that dissolves in a given volume of solvent.

Octanol-Water Partition Coefficient (Log P) Determination (Shake Flask Method)


The octanol-water partition coefficient (Kow or P) is a measure of a compound's lipophilicity and is determined by measuring its distribution between n-octanol and water. This protocol is based on the OECD 107 guideline.[13][14][15]

- Apparatus: Centrifuge tubes with screw caps, mechanical shaker, centrifuge, analytical instrument for concentration measurement (e.g., HPLC-UV).[16]

- Procedure:
 - n-Octanol and water are pre-saturated with each other by mixing and allowing them to separate.
 - A stock solution of **2,2',5,5'-Tetrachlorobenzidine** is prepared in n-octanol.
 - Accurately measured volumes of the n-octanol stock solution and water are added to a centrifuge tube.[13]
 - The tube is sealed and agitated on a mechanical shaker until equilibrium is reached (e.g., for 2 hours).[15]
 - The phases are separated by centrifugation.[16]
 - The concentration of **2,2',5,5'-Tetrachlorobenzidine** in both the n-octanol and water phases is determined using a suitable analytical method like HPLC.
 - The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The Log P is the base-10 logarithm of this value.

Visualizations

The following diagram illustrates a general workflow for the physicochemical characterization of a solid organic compound such as **2,2',5,5'-Tetrachlorobenzidine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. Buy 2,2',5,5'-Tetrachlorobenzidine | 15721-02-5 [smolecule.com]

- 3. byjus.com [byjus.com]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. byjus.com [byjus.com]
- 9. pennwest.edu [pennwest.edu]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.ws [chem.ws]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- To cite this document: BenchChem. [Physicochemical properties of 2,2',5,5'-Tetrachlorobenzidine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1205553#physicochemical-properties-of-2-2-5-5-tetrachlorobenzidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com